Phosphinic acid, diethyl-, anhydride
Description
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Structure
3D Structure
Properties
CAS No. |
7495-97-8 |
|---|---|
Molecular Formula |
C8H20O3P2 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
1-[diethylphosphoryloxy(ethyl)phosphoryl]ethane |
InChI |
InChI=1S/C8H20O3P2/c1-5-12(9,6-2)11-13(10,7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
YNGGKPSGPCNSAF-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC)OP(=O)(CC)CC |
Origin of Product |
United States |
P Nmr for P P Coupling, Inequivalent Phosphorus Atoms, Purity Assessment
Hydrolysis
Like other acid anhydrides, diethylphosphinic anhydride (B1165640) is expected to undergo hydrolysis in the presence of water to yield two equivalents of diethylphosphinic acid. chemguide.co.uklibretexts.orgstackexchange.com This reaction is generally faster than the hydrolysis of corresponding esters and can be catalyzed by acids or bases. youtube.comyoutube.com The rate of hydrolysis can be influenced by factors such as temperature and the presence of catalysts. stackexchange.com
Reactions with Alcohols
The reaction of diethylphosphinic anhydride with alcohols is expected to yield an ester of diethylphosphinic acid and one molecule of diethylphosphinic acid. chemguide.co.ukyoutube.comlibretexts.org This reaction is a common method for the synthesis of phosphinate esters.
Reactions with Amines
With amines, diethylphosphinic anhydride is expected to react to form N-substituted diethylphosphinic amides. libretexts.orgchemguide.co.ukorgoreview.com Typically, two equivalents of the amine are required, with one equivalent acting as a nucleophile and the second as a base to neutralize the diethylphosphinic acid byproduct. orgoreview.com
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are used to identify the functional groups present in a molecule. For diethylphosphinic anhydride, the most characteristic vibrational modes would be the symmetric and asymmetric stretching of the P=O groups and the P-O-P bridge. rsc.orgspectroscopyonline.com Typically, acid anhydrides show two carbonyl stretching bands; similarly, two P=O stretching bands would be expected for diethylphosphinic anhydride. spectroscopyonline.com
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of diethylphosphinic anhydride would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the P-O-P bond and the loss of ethyl groups.
Theoretical and Computational Chemistry of Diethylphosphinic Anhydride Systems
Quantum Chemical Studies on Electronic Structure and Bonding Nature
Quantum chemical calculations are fundamental to understanding the electronic structure and the nature of chemical bonds within the diethylphosphinic anhydride (B1165640) molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's geometry and electron distribution.
A central aspect of these studies is the analysis of the phosphorus-oxygen-phosphorus (P-O-P) bridge and the phosphoryl (P=O) groups. Calculations reveal the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For instance, the P-O-P bridge is not linear, and its angle is a critical parameter influencing the molecule's stability and reactivity.
Electron density distribution analysis, often performed using techniques like Quantum Theory of Atoms in Molecules (QTAIM), helps to characterize the nature of the chemical bonds. The bonds within diethylphosphinic anhydride exhibit a combination of covalent and ionic character. The P=O bond, for example, is highly polarized, with a significant accumulation of electron density on the oxygen atom, making it a strong hydrogen bond acceptor.
Table 1: Calculated Geometric Parameters for a Model Phosphinic Anhydride Note: This data is illustrative and based on general findings for similar organophosphorus compounds, as specific data for diethylphosphinic anhydride is not readily available in the cited literature.
Reaction Pathway Modeling and Transition State Analysis of Anhydride Formation and Reactions
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving diethylphosphinic anhydride. By modeling the potential energy surface, researchers can map out the most likely pathways for its formation and subsequent reactions, such as hydrolysis.
The formation of diethylphosphinic anhydride from two molecules of diethylphosphinic acid, for example, can be modeled to identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of this transition state provide crucial information about the reaction's feasibility and kinetics. The calculations can also reveal the role of catalysts or condensing agents in lowering the activation energy barrier.
Similarly, the hydrolysis of the anhydride can be studied computationally. These models can show the step-by-step process of water attacking one of the phosphorus atoms, leading to the cleavage of the P-O-P bond. Transition state analysis in this context helps to understand the factors influencing the rate of hydrolysis, such as pH and solvent effects.
Table 2: Illustrative Calculated Energies for a Phosphinic Anhydride Reaction Note: The values presented are hypothetical and serve to illustrate the type of data obtained from reaction pathway modeling.
Computational Simulation of Spectroscopic Signatures
Computational methods can predict the spectroscopic properties of diethylphosphinic anhydride, which are essential for its characterization. By simulating spectra, researchers can aid in the interpretation of experimental data or even predict the spectral features of unknown compounds.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. These calculations are particularly useful for assigning specific vibrational modes to observed absorption bands. For diethylphosphinic anhydride, the symmetric and asymmetric stretching vibrations of the P-O-P bridge and the stretching of the P=O groups are of significant interest and produce strong characteristic bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of NMR-active nuclei, such as ³¹P, ¹³C, and ¹H, can be computed. These calculations help in assigning the signals in the experimental NMR spectra to specific atoms in the molecule, providing valuable structural information.
Raman Spectroscopy: Similar to IR spectroscopy, Raman spectra can be simulated by calculating the Raman activities of the vibrational modes. Raman and IR spectroscopy are often complementary, as some vibrations may be more active in one than the other.
Investigation of Intermolecular Interactions and Supramolecular Assembly
The way diethylphosphinic anhydride molecules interact with each other and with other molecules is crucial for understanding its properties in the condensed phase. Computational studies can provide a detailed picture of these intermolecular forces.
The highly polar P=O groups are strong hydrogen bond acceptors, and these interactions can play a significant role in the formation of larger assemblies. Even in the absence of strong hydrogen bond donors, weaker interactions such as dipole-dipole forces and van der Waals interactions govern the packing of the molecules in the solid state.
Computational models can be used to explore the potential for diethylphosphinic anhydride to form supramolecular structures, such as dimers or larger aggregates. By calculating the interaction energies of different molecular arrangements, the most stable configurations can be identified. These studies are important for understanding polymorphism—the ability of a substance to exist in more than one crystal form—which can have a significant impact on its physical properties. The lateral arrangement of molecules can be driven by attractive intermolecular interactions between negatively polarized oxygen-containing anhydride groups and positively polarized regions of neighboring molecules. aps.org
Advanced Applications in Materials Science and Polymer Chemistry
Role in Polymerization and Polycondensation Reactions
Polycondensation is a fundamental process for synthesizing polymers, typically involving step-growth reactions between difunctional monomers, leading to the formation of a polymer and a small molecule byproduct. mdpi.comrsc.orgrsc.orgresearchgate.net Anhydrides, particularly cyclic dianhydrides like phthalic anhydride (B1165640), are common monomers in polycondensation reactions with diols or diamines to produce polyesters and polyimides, respectively. researchgate.net Similarly, ring-opening polymerization of cyclic anhydrides with epoxides is a modern route to polyesters. rsc.org
However, a comprehensive literature search did not yield specific studies or data on the use of diethylphosphinic anhydride as a monomer or co-monomer in polymerization or polycondensation reactions. Its acyclic structure and monofunctional nature (in the context of anhydride reactivity for chain extension) differentiate it from the difunctional anhydrides typically required for building high-molecular-weight polymer chains through these mechanisms.
Chemical Modification of Polymer Chains and Matrices
The chemical modification of pre-existing polymers is a critical technique for tailoring material properties. nih.gov Grafting, a common modification method, involves attaching new chemical groups or polymer chains onto a polymer backbone. nih.gov Maleic anhydride is a well-known example used extensively for grafting onto polyolefins to introduce polarity and improve adhesion and compatibility. sid.irippi.ac.irresearchgate.netmdpi.com
There is no specific research available that details the use of diethylphosphinic anhydride for the chemical modification of polymer chains or matrices through grafting or other post-polymerization modification reactions. While organophosphorus compounds, in general, are used for functionalization, the specific reactivity and application of diethylphosphinic anhydride in this context have not been documented.
Utilization as Curing Agents in Advanced Resin Systems
Anhydrides are a significant class of curing agents (hardeners) for epoxy resins, valued for producing systems with high thermal stability (high glass transition temperature, Tg), excellent chemical resistance, and superior electrical insulation properties. researchgate.netspecialchem.compolymerinnovationblog.commonchy.com The curing mechanism involves the ring-opening of the anhydride by hydroxyl groups, followed by the reaction of the resulting carboxylic acid with the epoxy group, leading to a highly cross-linked polyester (B1180765) network. polymerinnovationblog.com This process is often used in demanding applications like composites and electrical components. specialchem.commonchy.com
While phosphorus-containing anhydrides synthesized from compounds like DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) have been developed as flame-retardant curing agents for epoxy resins mdpi.com, there are no available studies or performance data on the specific use of diethylphosphinic anhydride as a primary or co-curing agent in advanced resin systems.
Development of Novel Phosphorus-Containing Polymer Architectures
The synthesis of phosphorus-containing polymers is an active area of research, driven by the desire to create materials with inherent flame retardancy, biocompatibility, or metal-chelating properties. mdpi.com Various synthetic strategies are employed, including the polymerization of vinylphosphonic acid, ring-opening polymerization of cyclic phosphates, and polycondensation reactions with phosphorus-containing monomers. mdpi.com
Surface Modification of Engineering Materials Utilizing Diethylphosphinic Anhydride Functionality
Surface modification is employed to alter the surface properties of a material, such as wettability, adhesion, or biocompatibility, without changing its bulk characteristics. acs.orgacs.org Phosphonic acids are well-known for their ability to strongly bind to metal oxide surfaces, forming stable, self-assembled monolayers that can impart desired functionality. acs.orgmdpi.comresearchgate.netresearchgate.net
Despite the known affinity of organophosphorus acids for various surfaces, a thorough search of scientific literature did not provide any examples or studies on the utilization of diethylphosphinic anhydride for the surface modification or functionalization of engineering materials.
Chemical Degradation Pathways and Environmental Transformations of Phosphinic Acid, Diethyl , Anhydride
Hydrolytic Stability and Chemical Decomposition Mechanisms in Aqueous Environments
The primary degradation pathway for Phosphinic acid, diethyl-, anhydride (B1165640) in aqueous environments is hydrolysis. Anhydrides, in general, react with water to form their corresponding carboxylic acids. In the case of Phosphinic acid, diethyl-, anhydride, hydrolysis results in the formation of two molecules of diethylphosphinic acid.
The reaction can be generalized as: (C₂H₅)₂P(O)OP(O)(C₂H₅)₂ + H₂O → 2 (C₂H₅)₂P(O)OH
Thermal Decomposition Pathways and Product Analysis in Polymer Matrices
When incorporated into polymer matrices, as is common for flame retardant applications, the thermal degradation of organophosphorus compounds like diethylphosphinic anhydride becomes a key factor in their mode of action. The thermal decomposition of related compounds, such as aluminum diethylphosphinate (AlPi), provides insights into the potential pathways for the anhydride.
Upon heating, it is anticipated that this compound will undergo decomposition to generate reactive phosphorus-containing species. For AlPi, thermal degradation leads to the formation of diethylphosphinic acid and subsequently phosphorus-containing radicals like •PO and other volatile phosphorus compounds. These species can interfere with the combustion cycle in both the gas phase and the condensed (solid) phase of the burning polymer.
In the gas phase, these phosphorus radicals can quench flame-propagating radicals such as H• and •OH, thus inhibiting the combustion process. In the condensed phase, the degradation products can promote the formation of a protective char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and reducing the release of flammable volatiles.
The specific products of the thermal decomposition of diethylphosphinic anhydride within a polymer matrix would likely include diethylphosphinic acid, ethylphosphonic acid, and various volatile phosphorus and hydrocarbon compounds. The exact composition of these products can be influenced by the nature of the polymer matrix and the temperature of decomposition.
Influence of Environmental Factors on Chemical Transformations (e.g., humidity, temperature)
Environmental factors, particularly humidity and temperature, play a significant role in the chemical transformation of this compound.
Humidity: The presence of moisture is a critical factor in the hydrolysis of diethylphosphinic anhydride. As an anhydride, it is susceptible to reacting with water, leading to its decomposition into diethylphosphinic acid. Studies on analogous compounds like methylphosphonic anhydride have shown a direct and strong correlation between relative humidity and the rate of hydrolysis. Increased humidity provides more water molecules to participate in the hydrolysis reaction, thereby accelerating the degradation of the anhydride.
Temperature: Temperature influences the rate of both hydrolytic and thermal degradation. Generally, an increase in temperature will increase the rate of chemical reactions, including hydrolysis. In the context of thermal decomposition within polymer matrices, temperature is the driving force for the breakdown of the anhydride into its active flame-retardant species. The onset temperature of decomposition is a critical parameter for its application in various polymers, as it must be stable during polymer processing but decompose effectively at combustion temperatures.
The interplay between humidity and temperature can lead to complex degradation kinetics. For instance, in a humid and warm environment, the hydrolysis of diethylphosphinic anhydride is expected to be significantly faster than in a cool, dry environment.
Analytical Methodologies for Characterizing Degradation Products
A variety of analytical techniques can be employed to identify and quantify the degradation products of this compound. The choice of method depends on the degradation pathway being studied (hydrolysis or thermal decomposition) and the nature of the products.
For the analysis of hydrolysis products, such as diethylphosphinic acid, in aqueous samples, chromatographic techniques are particularly useful.
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a mass spectrometer (LC-MS), can separate and identify the polar degradation products.
Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing volatile and semi-volatile degradation products. Derivatization may be necessary to increase the volatility of polar analytes like phosphinic acids.
For characterizing the products of thermal decomposition, especially within a polymer matrix, a combination of thermal analysis and spectroscopic techniques is often used.
Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition temperatures of the compound. When coupled with a gas analyzer, such as a Fourier-transform infrared spectrometer (TGA-FTIR) or a mass spectrometer (TGA-MS), it allows for the real-time identification of evolved gaseous products during decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a technique where the material is rapidly heated to high temperatures in the absence of oxygen, and the resulting volatile fragments are separated and identified by GC-MS. This provides detailed information about the composition of the degradation products.
Spectroscopic techniques such as Infrared (IR) spectroscopy and Raman spectroscopy can be used to monitor the chemical changes in the solid residue (char) of the polymer, providing insights into the condensed-phase flame retardant mechanism.
The following table summarizes the key analytical techniques for characterizing the degradation products of this compound.
| Degradation Pathway | Analytical Technique | Information Obtained |
| Hydrolysis | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separation and identification of polar degradation products in aqueous solutions. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile degradation products (often requiring derivatization). | |
| Thermal Decomposition | Thermogravimetric Analysis coupled with Evolved Gas Analysis (TGA-FTIR/MS) | Real-time identification of gaseous decomposition products as a function of temperature. |
| Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | Detailed analysis of the composition of volatile thermal degradation products. | |
| Infrared (IR) and Raman Spectroscopy | Characterization of chemical changes in the solid residue (char) of the polymer matrix. |
Q & A
Q. What are the standard synthetic routes for preparing diethylphosphinic anhydride, and what methodological considerations ensure reproducibility?
Diethylphosphinic anhydride is typically synthesized via condensation reactions or mixed anhydride activation. Key methods include:
- Mixed anhydride activation : Reacting diethylphosphinic acid with activating agents like bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) to form reactive intermediates .
- Dichloride condensation : Combining phosphinic acid dichlorides with esters (e.g., phosphonic acid dimethyl ester) in the presence of a base, though purity challenges may arise .
- Safety note : Avoid using phosphorus-based chlorides (e.g., PCl₃) due to contamination risks; instead, opt for controlled in situ activation .
Q. How can researchers characterize diethylphosphinic anhydride and address discrepancies in purity assessments?
Characterization involves:
- Elemental analysis : Validates stoichiometry but may mask impurities (e.g., residual phosphorus compounds) .
- Spectroscopy : ³¹P NMR and IR are critical for identifying functional groups (e.g., P=O stretches at ~1200 cm⁻¹). However, spectral broadening may indicate impurities or oligomerization .
- Chromatography : HPLC or GC-MS can resolve purity issues, especially when elemental analysis and spectroscopy conflict .
Q. What are the thermal stability profiles of diethylphosphinic anhydride, and how do decomposition pathways impact experimental design?
Diethylphosphinic anhydride decomposes upon heating (>100°C), yielding phosphoric acid derivatives and phosphine gas (PH₃). Key considerations:
- Decomposition mechanism : Thermal cleavage of P–O bonds generates PH₃ and phosphonate byproducts, requiring inert atmospheres and gas-trapping setups for safe handling .
- Stability optimization : Storage under anhydrous conditions at ≤4°C minimizes hydrolysis and degradation .
Advanced Research Questions
Q. How do reaction mechanisms differ when using diethylphosphinic anhydride in peptide coupling versus esterification?
- Peptide coupling : The anhydride acts as an activating agent, forming a reactive acyloxyphosphonium intermediate that undergoes aminolysis. Steric hindrance from diethyl groups may slow nucleophilic attack, requiring optimized stoichiometry .
- Esterification : Propylphosphonic anhydride (T3P®) analogs show higher efficiency by forming room-temperature-stable intermediates, reducing side reactions (e.g., racemization) .
- Methodological tip : Monitor reaction progress via ³¹P NMR to track intermediate formation and decay .
Q. How can researchers reconcile contradictory data on the catalytic activity of diethylphosphinic anhydride in phosphorylation reactions?
Contradictions often arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may promote hydrolysis. Use molecular sieves to maintain anhydrous conditions .
- Impurity interference : Residual phosphorus species (e.g., phosphonic acid) can act as inhibitors. Purify the anhydride via vacuum distillation or recrystallization before use .
- Case study : Mixed anhydrides of phosphinic and sulfonic acids exhibit higher catalytic activity when synthesized via trifluoromethanesulfonic acid-promoted routes, minimizing side products .
Q. What strategies optimize diethylphosphinic anhydride for enantioselective synthesis in drug discovery?
- Chiral auxiliaries : Incorporate stereochemically defined phosphinic acid precursors (e.g., D-Glu derivatives) to control enantioselectivity during anhydride formation .
- Coupling conditions : Use low-temperature (-20°C) reactions with non-nucleophilic bases (e.g., DIPEA) to suppress racemization .
- Example : Diethylphosphinic anhydride derivatives enabled the synthesis of bacterial cell shape-determining inhibitors with retained stereochemistry .
Q. What analytical frameworks address challenges in quantifying diethylphosphinic anhydride in complex reaction mixtures?
- Quantitative ³¹P NMR : Integrates peak areas against an internal standard (e.g., triphenylphosphine oxide) .
- Mass spectrometry : HRMS (High-Resolution MS) identifies anhydride adducts and degradation products .
- Chromatographic calibration : Develop HPLC calibration curves using purified anhydride, accounting for solvent-specific retention times .
Methodological Tables
Q. Table 1: Comparison of Synthetic Methods for Diethylphosphinic Anhydride
Q. Table 2: Decomposition Products Under Thermal Stress
| Temperature (°C) | Major Products | Secondary Byproducts | Safety Risk |
|---|---|---|---|
| 100-120 | Phosphoric acid derivatives | PH₃ gas | High |
| >150 | Polyphosphates | CO₂ (from esters) | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
